molecular formula C9H9NO6 B5707592 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde CAS No. 6615-28-7

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde

Cat. No. B5707592
CAS RN: 6615-28-7
M. Wt: 227.17 g/mol
InChI Key: CYTTXCKYBVUEAP-UHFFFAOYSA-N
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Description

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde (HDNB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 263.19 g/mol. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is not fully understood. However, it has been suggested that the compound may act as a scavenger of reactive oxygen species (ROS) and a free radical quencher. 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde exhibits a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde in laboratory experiments is its high solubility in most organic solvents, which makes it easy to handle and manipulate. 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is also relatively stable under standard laboratory conditions, which allows for long-term storage. However, one of the limitations of using 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde. One potential area of research is the development of new drugs based on the anti-inflammatory and antioxidant properties of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde. Another area of research is the synthesis of novel organic materials using 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde involves the reaction of 2,4-dimethoxy-3-nitrobenzaldehyde with sodium borohydride in the presence of water and acetic acid. The reaction proceeds through a reduction process, resulting in the formation of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde as a yellow precipitate. This method has been widely used in the laboratory for the synthesis of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde due to its simplicity and high yield.

Scientific Research Applications

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a reagent for the detection of aldehydes and ketones in biological samples. In pharmacology, 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. In material science, 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde has been used as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-6(12)5(4-11)9(16-2)8(7)10(13)14/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTTXCKYBVUEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357752
Record name 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde

CAS RN

6615-28-7
Record name 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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